3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of a suitable precursor, followed by further functionalization to introduce the butanoic acid moiety . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the trifluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid has several scientific research applications:
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the specific arrangement of the fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or enhanced stability are required.
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-fluoro-3-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(12,6-9(16)17)7-4-2-3-5-8(7)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
JKTXTRVPVHKICK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1C(F)(F)F)F |
Origin of Product |
United States |
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